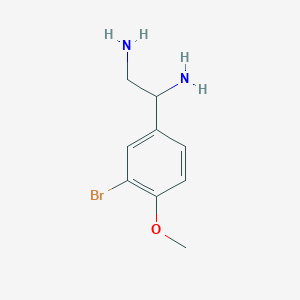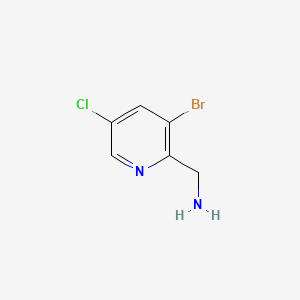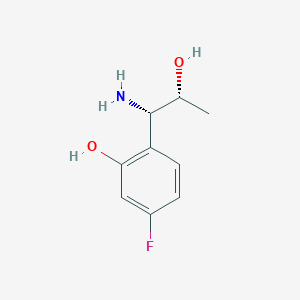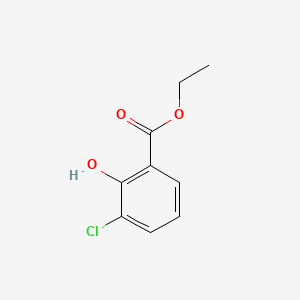
(R)-1-(3-Bromo-5-fluorophenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(3-Bromo-5-fluorophenyl)propan-1-amine is an organic compound that belongs to the class of phenylpropanamines. This compound is characterized by the presence of a bromine atom at the 3-position and a fluorine atom at the 5-position of the phenyl ring, along with an amine group attached to the propyl chain. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromo-5-fluorophenyl)propan-1-amine typically involves the following steps:
Bromination: The starting material, 3-fluoroacetophenone, undergoes bromination to introduce the bromine atom at the 3-position.
Reduction: The resulting 3-bromo-5-fluoroacetophenone is then reduced to the corresponding alcohol.
Amination: The alcohol is converted to the amine through a substitution reaction with ammonia or an amine source.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Bromo-5-fluorophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to remove the halogen atoms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(3-Bromo-5-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence its binding affinity and selectivity. The compound may act by inhibiting enzyme activity or modulating receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Bromo-4-fluorophenyl)propan-1-amine: Similar structure but with the fluorine atom at the 4-position.
®-1-(3-Bromo-5-chlorophenyl)propan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
®-1-(3-Bromo-5-methylphenyl)propan-1-amine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The unique combination of bromine and fluorine atoms in ®-1-(3-Bromo-5-fluorophenyl)propan-1-amine can result in distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired activities.
Properties
Molecular Formula |
C9H11BrFN |
|---|---|
Molecular Weight |
232.09 g/mol |
IUPAC Name |
(1R)-1-(3-bromo-5-fluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11BrFN/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5,9H,2,12H2,1H3/t9-/m1/s1 |
InChI Key |
WFGZEDKDVSOQAS-SECBINFHSA-N |
Isomeric SMILES |
CC[C@H](C1=CC(=CC(=C1)Br)F)N |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)Br)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dimethyl-3H-imidazo[4,5-C]pyridine](/img/structure/B13038414.png)




![1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine hydrochloride](/img/structure/B13038443.png)
![(1R,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13038446.png)


![6-Chloro-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13038472.png)
![6-Phenylimidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13038487.png)

![4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13038490.png)

